molecular formula C11H13FO2 B13658384 5-(3-Fluorophenyl)pentanoic acid

5-(3-Fluorophenyl)pentanoic acid

Cat. No.: B13658384
M. Wt: 196.22 g/mol
InChI Key: KOMMMCOIHGJZAP-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)pentanoic acid is a fluorinated aromatic carboxylic acid characterized by a pentanoic acid chain substituted at the fifth carbon with a 3-fluorophenyl group. The fluorine atom at the meta position of the phenyl ring significantly influences its electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name

5-(3-fluorophenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8H,1-2,4,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMMMCOIHGJZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve the oxo process, which converts 1-butene and syngas into valeraldehyde, followed by oxidation to produce the final product . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(3-Fluorophenyl)pentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent(s) Position on Phenyl Ring Key Differences vs. 5-(3-Fluorophenyl)pentanoic Acid Biological/Physicochemical Impact Source(s)
5-(3-Bromophenyl)pentanoic acid Bromine (Br) 3-position Larger atomic radius of Br vs. F; higher lipophilicity and potential for halogen bonding Enhanced reactivity in nucleophilic substitution reactions
5-(3-Methoxyphenoxy)pentanoic acid Methoxy (OCH₃) 3-position Electron-donating methoxy group vs. electron-withdrawing F Altered metabolic stability; potential modulation of anti-inflammatory activity
(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid Two fluorine atoms (F) 3,5-positions Increased electronegativity and steric hindrance from difluoro substitution Enhanced enzyme inhibition or receptor binding specificity
5-(4-Methylphenyl)pentanoic acid Methyl (CH₃) 4-position Methyl group at para position reduces electronic effects compared to meta-F Lower solubility in polar solvents; altered pharmacokinetics
5-[5-(3-Fluorophenyl)-pyrazol-1-yl]-5-oxopentanoic acid Fluorophenyl-pyrazole hybrid 3-position (on phenyl) Presence of pyrazole ring adds hydrogen-bonding sites Potential dual-action mechanisms (e.g., anti-inflammatory + analgesic)

Key Findings from Comparative Studies

Electron-Withdrawing Effects of Fluorine: The meta-fluorine in this compound increases the acidity of the carboxylic acid group (pKa ~3.5–4.0) compared to non-fluorinated analogs (e.g., 5-Phenylpentanoic acid, pKa ~4.5–5.0). This enhances its solubility in aqueous environments at physiological pH . Fluorine’s electronegativity stabilizes the aryl ring, reducing susceptibility to oxidative degradation compared to brominated analogs .

Biological Activity: Enzyme Inhibition: Fluorinated analogs like (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid show stronger inhibition of inflammatory enzymes (e.g., COX-2) than non-fluorinated derivatives, attributed to fluorine’s ability to form dipole interactions with active-site residues . Antimicrobial Effects: Brominated analogs (e.g., 5-(3-Bromophenyl)pentanoic acid) exhibit superior antimicrobial activity due to halogen-bonding interactions with bacterial membranes, a property less pronounced in fluorinated compounds .

Synthetic Flexibility: Methoxy-substituted derivatives (e.g., 5-(3-Methoxyphenoxy)pentanoic acid) are more amenable to further functionalization (e.g., demethylation to phenolic derivatives) than fluorinated analogs, which require specialized fluorination techniques .

Data Tables

Table 1: Physicochemical Properties

Property This compound (Predicted) 5-(3-Bromophenyl)pentanoic Acid 5-(4-Methylphenyl)pentanoic Acid
Molecular Weight (g/mol) 196.2 241.1 178.2
LogP (Octanol-Water) 2.8 3.5 3.0
Water Solubility (mg/mL) ~15 ~8 ~10
Melting Point (°C) 85–90 95–100 70–75
pKa ~3.8 ~3.5 ~4.6

Sources: Predicted values based on analogs in .

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